2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol
Overview
Description
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol is an organic compound with the molecular formula C₁₁H₁₈N₂O It is characterized by the presence of a phenylhydrazine group attached to a propanol backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol typically involves the reaction of 2,2-dimethylpropanal with phenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phenylhydrazine group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenylhydrazine group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(1-hydrazinyl)propan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)butan-1-ol: Has an additional carbon in the backbone, affecting its reactivity and applications.
Uniqueness
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol is unique due to the presence of both the phenylhydrazine group and the 2,2-dimethylpropanol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol, with the molecular formula C₁₁H₁₈N₂O, is an organic compound characterized by the presence of a phenylhydrazine moiety attached to a propanol backbone. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biological targets.
The synthesis of this compound typically involves the reaction of 2,2-dimethylpropanal with phenylhydrazine in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction yields the desired product, which can be purified through recrystallization.
Chemical Reactions
This compound undergoes various chemical reactions:
Type of Reaction | Description |
---|---|
Oxidation | Can be oxidized to form ketones or aldehydes. |
Reduction | The phenylhydrazine group can be reduced to an amine. |
Substitution | The hydroxyl group can be substituted with other functional groups (e.g., halides or esters). |
Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to act as a radical scavenger against DPPH• and HO• radicals. This activity suggests its potential application in mitigating oxidative stress-related damage in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylhydrazine group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This mechanism underlies its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate (PC-3) and colon (HT-29) cancer cells. These findings highlight its potential as a chemotherapeutic agent .
Case Study 1: Antioxidant Activity Assessment
In a study assessing antioxidant properties using the DPPH radical scavenging method, this compound showed a high percentage of radical scavenging ability compared to standard antioxidants like ascorbic acid. This suggests its efficacy in neutralizing free radicals in biological systems .
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation was conducted on prostate and colon cancer cell lines using varying concentrations of the compound. Results indicated that at higher concentrations, the compound significantly inhibited cell viability, suggesting its potential role in cancer therapy .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | Key Differences |
---|---|
2,2-Dimethyl-3-(1-hydrazinyl)propan-1-ol | Lacks the phenyl group; different chemical properties. |
2,2-Dimethyl-3-(1-phenyldiazene)propan-1-alcohol | Contains diazene instead of hydrazine; altered reactivity. |
The presence of both the phenylhydrazine group and the 2,2-dimethylpropanol backbone makes this compound unique in terms of its reactivity and biological applications .
Properties
IUPAC Name |
3-(N-aminoanilino)-2,2-dimethylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,9-14)8-13(12)10-6-4-3-5-7-10/h3-7,14H,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSABSCWJMXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C1=CC=CC=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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